molecular formula C30H41ClN2O5 B1279284 (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride CAS No. 437651-47-3

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

Cat. No. B1279284
M. Wt: 545.1 g/mol
InChI Key: VJTDMGXBKGWRNM-UHFFFAOYSA-N
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Description

“(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride” is a chemical compound with a molecular weight of 508.66 . Its IUPAC name is (2-butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a viscous liquid or solid or semi-solid or colloid . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • Zhan Feilong (2011) described a synthesis method involving Friedel-Crafts reaction and condensation, leading to the production of dronedarone hydrochloride, a compound derived from the subject chemical (Zhan, 2011).
    • P. RAJA GOPAL et al. (2012) developed an alternative synthesis approach for a key intermediate in the preparation of the antiarrhythmic drug, highlighting the compound's pharmaceutical relevance (Gopal et al., 2012).
  • Antimicrobial and Antioxidant Properties :

    • S. Rashmi et al. (2014) synthesized derivatives of the compound and assessed their antimicrobial, antioxidant properties, and docking studies, demonstrating its potential in these areas (Rashmi et al., 2014).
  • Advanced Synthesis Techniques :

    • N. Parmar et al. (2018) reported a microwave-assisted synthesis method for analogues of the compound, indicating an efficient and rapid synthesis process (Parmar et al., 2018).
  • Potential in Inhibitory Activities :

    • Sandhya Vyjayanthy Satheesh et al. (2017) investigated the inhibition activity of derivatives on carbohydrate hydrolyzing enzymes, showcasing the compound's role in inhibitory studies (Satheesh et al., 2017).
  • Corrosion Inhibition :

    • O. Fergachi et al. (2018) studied the compound as a corrosion inhibitor for mild steel in acidic medium, revealing its application in material science (Fergachi et al., 2018).
  • Anticancer Potential :

    • Nguyễn Tiến Công et al. (2020) synthesized derivatives and tested them for cytotoxicity on various human cancer cell lines, indicating the compound's relevance in cancer research (Công et al., 2020).
  • Electrochemical and Electrical Properties :

    • Siddeswaran Anand and A. Muthusamy (2018) explored the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles synthesized from related compounds, highlighting their potential in material science applications (Anand & Muthusamy, 2018).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O5.ClH/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTDMGXBKGWRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436747
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

CAS RN

437651-47-3
Record name Methanone, (2-butyl-5-nitro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437651-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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